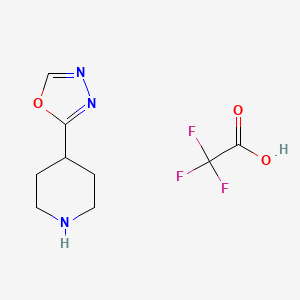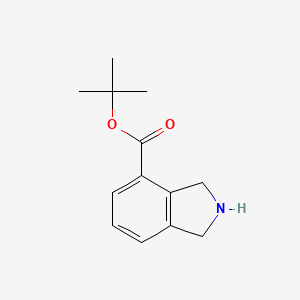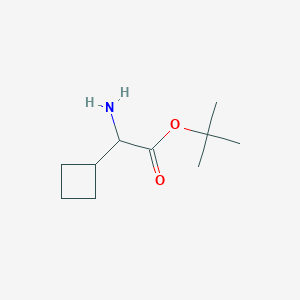
4-(1,3,4-Oxadiazol-2-yl)piperidine, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3,4-Oxadiazol-2-yl)piperidine, trifluoroacetic acid is a compound that combines the structural features of 1,3,4-oxadiazole and piperidine. The 1,3,4-oxadiazole ring is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3,4-oxadiazol-2-yl)piperidine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of piperidine-4-carboxylic acid hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
In an industrial setting, the production of 4-(1,3,4-oxadiazol-2-yl)piperidine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis . Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
4-(1,3,4-Oxadiazol-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The oxadiazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups onto the oxadiazole ring .
Scientific Research Applications
4-(1,3,4-Oxadiazol-2-yl)piperidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1,3,4-oxadiazol-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with nucleic acids, enzymes, and proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects . Additionally, the compound can modulate signaling pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
4-(1,3,4-Oxadiazol-2-yl)piperidine can be compared with other similar compounds, such as:
1,2,4-Oxadiazole derivatives: These compounds also contain an oxadiazole ring but differ in the position of the nitrogen atoms.
1,3,4-Thiadiazole derivatives: These compounds have a sulfur atom in place of the oxygen atom in the oxadiazole ring.
1,3,4-Triazole derivatives: These compounds contain three nitrogen atoms in the ring and are known for their broad spectrum of biological activities.
The uniqueness of 4-(1,3,4-oxadiazol-2-yl)piperidine lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-piperidin-4-yl-1,3,4-oxadiazole;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.C2HF3O2/c1-3-8-4-2-6(1)7-10-9-5-11-7;3-2(4,5)1(6)7/h5-6,8H,1-4H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYKAXRZGCGYOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=CO2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-N-Cbz-2-aza-bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B8016959.png)





![[(2S,4R)-4-methoxypyrrolidin-2-yl]methanol](/img/structure/B8017010.png)



